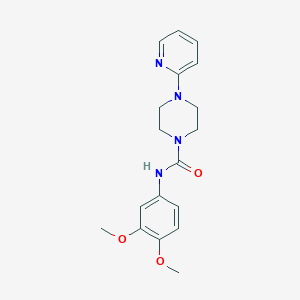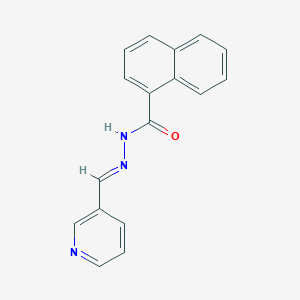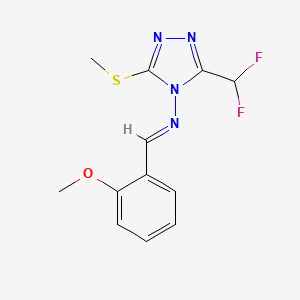![molecular formula C13H18FN3OS B5877834 N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as FMET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a thiourea derivative that has been found to possess a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in the regulation of inflammation and cancer cell growth.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2 and HDACs. By inhibiting these enzymes, this compound may reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be used to guide future research. Additionally, this compound is relatively easy to synthesize using standard laboratory techniques.
One of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study the compound's effects. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of research could focus on elucidating the compound's mechanism of action. This could involve designing experiments to study the effects of this compound on various enzymes and signaling pathways.
Another area of research could focus on studying the effects of this compound in vivo. This could involve designing animal studies to test the compound's potential therapeutic applications.
Finally, future research could focus on developing derivatives of this compound with improved bioavailability and efficacy. This could involve modifying the structure of the compound to enhance its pharmacokinetic properties and increase its potency.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. While there are still many unanswered questions about the compound's mechanism of action, this compound represents a promising area of research for the development of new therapeutics.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 3-fluoroaniline with 2-(4-morpholinyl)ethylisothiocyanate. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of the 3-fluoroaniline to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJOHFGYLLMZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)